molecular formula C14H15P B13814447 Dibenzylphosphine CAS No. 56522-04-4

Dibenzylphosphine

Cat. No.: B13814447
CAS No.: 56522-04-4
M. Wt: 214.24 g/mol
InChI Key: SBWJERDWKYNUFP-UHFFFAOYSA-N
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Description

Dibenzylphosphine is an organophosphorus compound with the chemical formula ( \text{C}{14}\text{H}{15}\text{P} ). It is characterized by the presence of two benzyl groups attached to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzylphosphine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phosphine in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of phase-transfer catalysts can facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Dibenzylphosphine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen.

    Substitution: Alkyl halides, sodium hydride (NaH).

Major Products Formed:

Mechanism of Action

The mechanism of action of dibenzylphosphine involves its ability to act as a nucleophile due to the lone pair of electrons on the phosphorus atom. This nucleophilicity allows it to participate in various chemical reactions, forming stable bonds with electrophiles. In biological systems, this compound derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Biological Activity

Dibenzylphosphine (DBP) is an organophosphorus compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, antibacterial properties, and mechanisms of action, supported by relevant data tables and case studies.

1. Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of benzyl chloride with phosphine in the presence of a base. The general reaction can be represented as follows:

PhCH2Cl+PH3Ph2PCH2+HCl\text{PhCH}_2\text{Cl}+\text{PH}_3\rightarrow \text{Ph}_2\text{PCH}_2+\text{HCl}

This process yields this compound, which can then be characterized using techniques such as NMR and mass spectrometry to confirm its structure.

2. Cytotoxicity Studies

Research has demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. A study conducted on human promyelocytic leukemia (HL-60) cells indicated that DBP derivatives showed moderate cytotoxic effects, with IC50 values ranging from 9.7 to 27.5 µM for selected compounds .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
Dimethyl [1-(4-methylbenzyl)-4-phenyl-1,2,3-triazol-5-yl]phosphonateHL-6010
Dibutyl [1-(4-trifluoromethyl)-4-phenyl-1,2,3-triazol-5-yl]phosphonateHL-6015
This compoundA54920
This compoundNIH/3T325

3. Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In vitro assays demonstrated that certain derivatives exhibit moderate activity against Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli. The effectiveness was measured using a GFP fluorescence-based assay to quantify bacterial cell death .

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundBacillus subtilis50
This compoundEscherichia coli75

The mechanisms underlying the biological activity of this compound are still being elucidated. Studies suggest that its activity may involve the inhibition of key enzymes or pathways critical for cell survival in both bacterial and cancer cells. For instance, the dephosphorylation process has been shown to yield active metabolites that could exert cytotoxic effects on cancer cells .

Case Studies

  • Antitumor Activity : In vivo studies using MCF-7 xenograft models revealed that dibenzylphosphate prodrugs derived from this compound significantly inhibited tumor growth without notable toxicity to healthy tissues .
  • Antibacterial Efficacy : A comparative study highlighted the antibacterial efficacy of this compound derivatives against resistant strains of bacteria, showcasing their potential as lead compounds for antibiotic development .

Properties

IUPAC Name

dibenzylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15P/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWJERDWKYNUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CPCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400515
Record name Dibenzylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56522-04-4
Record name Dibenzylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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